Chromotropic acid disodium salt
Overview
Description
. It is widely used in various scientific and industrial applications due to its unique chemical properties. Chromotropate is known for its excellent water solubility and corrosion resistance, making it a valuable additive in aqueous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromotropate can be synthesized through the sulfonation of naphthalene derivatives. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, chromotropate is produced by sulfonating naphthalene in the presence of a catalyst, followed by crystallization and purification steps to obtain the final product. The reaction conditions typically involve high temperatures and controlled pH levels to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chromotropate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its reactivity with formaldehyde, forming a red coloration that is used in quantitative analysis .
Common Reagents and Conditions:
Oxidation: Chromotropate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde produces a red-colored complex, which is useful in analytical chemistry .
Scientific Research Applications
Chromotropate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the quantitative determination of herbicides like 2,4-dichlorophenoxyacetic acid.
Biology: Chromotropate is employed in various staining techniques for biological samples.
Medicine: It is used in diagnostic tests for detecting formaldehyde in textiles and other materials.
Mechanism of Action
The mechanism of action of chromotropate involves its ability to form complexes with various analytes. For instance, in the presence of formaldehyde, chromotropate forms a red-colored complex through a condensation reaction. This reaction is specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids . The molecular targets and pathways involved in these reactions are primarily based on the formation of stable complexes with the analytes.
Comparison with Similar Compounds
Chromotropate can be compared with other similar compounds such as:
Chromotropic acid: Similar in structure but differs in its applications and reactivity.
Chromotrope 2R and Chromotrope 2B: These compounds are used in different staining techniques and have distinct chemical properties.
Uniqueness: Chromotropate’s unique properties, such as its excellent water solubility and corrosion resistance, make it a valuable compound in various applications. Its ability to form specific complexes with analytes like formaldehyde sets it apart from other similar compounds .
Properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
Record name | Sodium chromotropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059609 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
Record name | Sodium chromotropate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17530 | |
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CAS No. |
129-96-4 | |
Record name | Sodium chromotropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |
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